molecular formula C30H32N6O2S2 B1679354 8-[4-[3-[4-[3-[[4-(1-Azabicyclo[2.2.2]octan-8-yl)-1,2,5-thiadiazol-3-yl]oxy]prop-1-ynyl]phenyl]prop-2-ynoxy]-1,2,5-thiadiazol-3-yl]-1-azabicyclo[2.2.2]octane

8-[4-[3-[4-[3-[[4-(1-Azabicyclo[2.2.2]octan-8-yl)-1,2,5-thiadiazol-3-yl]oxy]prop-1-ynyl]phenyl]prop-2-ynoxy]-1,2,5-thiadiazol-3-yl]-1-azabicyclo[2.2.2]octane

Cat. No.: B1679354
M. Wt: 572.7 g/mol
InChI Key: ROEXPZFFOZZHOY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

NNC 11-1585 is a synthetic organic compound with the molecular formula C30H32N6O2S2. It is known for its role as a muscarinic acetylcholine receptor agonist, specifically targeting the M1 and M2 subtypes

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of NNC 11-1585 involves the formation of a dimeric structure from the monomeric precursor phenylpropargyloxy-1,2,5-thiadiazole-quinuclidine (NNC 11-1314). The process includes the following steps:

    Formation of the Monomer: The monomer is synthesized by reacting phenylpropargyloxy-1,2,5-thiadiazole with quinuclidine under specific conditions.

    Dimerization: The monomer undergoes dimerization to form NNC 11-1585.

Industrial Production Methods: While detailed industrial production methods for NNC 11-1585 are not widely documented, the synthesis typically follows the laboratory-scale procedures with optimization for large-scale production. This includes the use of industrial-grade reagents, optimized reaction conditions, and purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions: NNC 11-1585 primarily undergoes substitution reactions due to the presence of reactive functional groups such as the thiadiazole and quinuclidine moieties.

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield derivatives with modified functional groups, while oxidation or reduction reactions can alter the oxidation state of the compound.

Scientific Research Applications

NNC 11-1585 has been extensively studied for its applications in various scientific fields:

Mechanism of Action

NNC 11-1585 exerts its effects by binding to muscarinic acetylcholine receptors, specifically the M1 and M2 subtypes. This binding activates the receptors, leading to a cascade of intracellular signaling events. The primary pathways involved include:

Comparison with Similar Compounds

Uniqueness: NNC 11-1585 is unique due to its dimeric structure, which enhances its binding affinity and selectivity for the M1 and M2 muscarinic acetylcholine receptors. This makes it a valuable tool for studying receptor function and developing new therapeutic agents.

Properties

Molecular Formula

C30H32N6O2S2

Molecular Weight

572.7 g/mol

IUPAC Name

3-(1-azabicyclo[2.2.2]octan-3-yl)-4-[3-[4-[3-[[4-(1-azabicyclo[2.2.2]octan-3-yl)-1,2,5-thiadiazol-3-yl]oxy]prop-1-ynyl]phenyl]prop-2-ynoxy]-1,2,5-thiadiazole

InChI

InChI=1S/C30H32N6O2S2/c1(17-37-29-27(31-39-33-29)25-19-35-13-9-23(25)10-14-35)3-21-5-7-22(8-6-21)4-2-18-38-30-28(32-40-34-30)26-20-36-15-11-24(26)12-16-36/h5-8,23-26H,9-20H2

InChI Key

ROEXPZFFOZZHOY-UHFFFAOYSA-N

SMILES

C1CN2CCC1C(C2)C3=NSN=C3OCC#CC4=CC=C(C=C4)C#CCOC5=NSN=C5C6CN7CCC6CC7

Canonical SMILES

C1CN2CCC1C(C2)C3=NSN=C3OCC#CC4=CC=C(C=C4)C#CCOC5=NSN=C5C6CN7CCC6CC7

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

NNC 11-1585;  NNC 111585;  NNC-11-1585.

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
8-[4-[3-[4-[3-[[4-(1-Azabicyclo[2.2.2]octan-8-yl)-1,2,5-thiadiazol-3-yl]oxy]prop-1-ynyl]phenyl]prop-2-ynoxy]-1,2,5-thiadiazol-3-yl]-1-azabicyclo[2.2.2]octane
Reactant of Route 2
Reactant of Route 2
8-[4-[3-[4-[3-[[4-(1-Azabicyclo[2.2.2]octan-8-yl)-1,2,5-thiadiazol-3-yl]oxy]prop-1-ynyl]phenyl]prop-2-ynoxy]-1,2,5-thiadiazol-3-yl]-1-azabicyclo[2.2.2]octane
Reactant of Route 3
Reactant of Route 3
8-[4-[3-[4-[3-[[4-(1-Azabicyclo[2.2.2]octan-8-yl)-1,2,5-thiadiazol-3-yl]oxy]prop-1-ynyl]phenyl]prop-2-ynoxy]-1,2,5-thiadiazol-3-yl]-1-azabicyclo[2.2.2]octane
Reactant of Route 4
Reactant of Route 4
8-[4-[3-[4-[3-[[4-(1-Azabicyclo[2.2.2]octan-8-yl)-1,2,5-thiadiazol-3-yl]oxy]prop-1-ynyl]phenyl]prop-2-ynoxy]-1,2,5-thiadiazol-3-yl]-1-azabicyclo[2.2.2]octane
Reactant of Route 5
Reactant of Route 5
8-[4-[3-[4-[3-[[4-(1-Azabicyclo[2.2.2]octan-8-yl)-1,2,5-thiadiazol-3-yl]oxy]prop-1-ynyl]phenyl]prop-2-ynoxy]-1,2,5-thiadiazol-3-yl]-1-azabicyclo[2.2.2]octane
Reactant of Route 6
Reactant of Route 6
8-[4-[3-[4-[3-[[4-(1-Azabicyclo[2.2.2]octan-8-yl)-1,2,5-thiadiazol-3-yl]oxy]prop-1-ynyl]phenyl]prop-2-ynoxy]-1,2,5-thiadiazol-3-yl]-1-azabicyclo[2.2.2]octane

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.